molecular formula C69H109N19O23S3 B048269 Scyliorhinin II (3-18) CAS No. 117354-73-1

Scyliorhinin II (3-18)

Cat. No. B048269
CAS RN: 117354-73-1
M. Wt: 1668.9 g/mol
InChI Key: UWJWHWWYYBWSBA-AFKTXICNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scyliorhinin II (3-18) is a peptide that has been found in the skin of the small-spotted catshark (Scyliorhinus canicula). This peptide has been identified as a potent antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has also been found to have anti-inflammatory properties and is being investigated for its potential use in treating various diseases.

Mechanism of Action

Scyliorhinin II (Scyliorhinin II (3-18)) works by disrupting the bacterial cell membrane, leading to cell death. It does this by binding to the membrane and forming pores, which disrupt the membrane's integrity and allow the leakage of cellular contents. This mechanism of action is thought to be responsible for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anti-inflammatory properties, Scyliorhinin II (Scyliorhinin II (3-18)) has been found to have other biochemical and physiological effects. It has been shown to stimulate the release of insulin from pancreatic beta cells, making it a potential treatment for diabetes. It has also been found to have antifungal activity, making it a potential treatment for fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Scyliorhinin II (Scyliorhinin II (3-18)) in lab experiments is its broad-spectrum activity against bacteria. This makes it a useful tool for studying bacterial pathogenesis and developing new antimicrobial agents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Scyliorhinin II (Scyliorhinin II (3-18)). One area of focus is on developing new antimicrobial agents based on its structure and mechanism of action. Another area of focus is on investigating its potential use in treating inflammatory diseases and diabetes. Additionally, further research is needed to better understand its antifungal activity and potential use in treating fungal infections.

Synthesis Methods

The synthesis of Scyliorhinin II (Scyliorhinin II (3-18)) involves a solid-phase peptide synthesis approach. This method involves the sequential addition of protected amino acids to a resin support, with each addition being activated by a coupling agent. The peptide is then cleaved from the resin and purified using various chromatographic techniques.

Scientific Research Applications

Scyliorhinin II (Scyliorhinin II (3-18)) has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

CAS RN

117354-73-1

Product Name

Scyliorhinin II (3-18)

Molecular Formula

C69H109N19O23S3

Molecular Weight

1668.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C69H109N19O23S3/c1-34(2)23-40(60(102)77-38(56(73)98)18-22-114-5)76-51(92)28-74-68(110)55(35(3)4)86-63(105)41(24-36-13-7-6-8-14-36)80-65(107)46(32-112)84-62(104)44(27-54(96)97)82-66(108)48-16-11-20-87(48)52(93)29-75-58(100)43(26-53(94)95)81-67(109)49-17-12-21-88(49)69(111)47(33-113)85-59(101)39(15-9-10-19-70)78-64(106)45(31-90)83-61(103)42(25-50(72)91)79-57(99)37(71)30-89/h6-8,13-14,34-35,37-49,55,89-90,112-113H,9-12,15-33,70-71H2,1-5H3,(H2,72,91)(H2,73,98)(H,74,110)(H,75,100)(H,76,92)(H,77,102)(H,78,106)(H,79,99)(H,80,107)(H,81,109)(H,82,108)(H,83,103)(H,84,104)(H,85,101)(H,86,105)(H,94,95)(H,96,97)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1

InChI Key

UWJWHWWYYBWSBA-AFKTXICNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Other CAS RN

117354-73-1

sequence

SNSKCPDGPDCFVGLM

synonyms

scyliorhinin II (3-18)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.